molecular formula C6H13NO8S B1584229 Glucosamine 6-sulfate CAS No. 91674-26-9

Glucosamine 6-sulfate

Cat. No. B1584229
CAS RN: 91674-26-9
M. Wt: 259.24 g/mol
InChI Key: MTDHILKWIRSIHB-QZABAPFNSA-N
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Description

Glucosamine 6-sulfate (G6S) is a naturally occurring compound found in the body that plays an important role in the structure and function of joint cartilage. It is a key component of proteoglycans, which are molecules that give cartilage its strength and elasticity. G6S is also involved in the synthesis and breakdown of collagen, a major structural component of cartilage. As such, G6S is believed to be critical for maintaining healthy cartilage. In recent years, G6S has become increasingly popular as a dietary supplement for the treatment of joint pain and osteoarthritis.

Scientific research applications

Glucosamine Sulfate in Osteoarthritis

Glucosamine sulfate has been widely researched for its applications in osteoarthritis, particularly of the knee. Studies have focused on its ability to stimulate cartilage glycosaminoglycan synthesis, thereby potentially benefiting joint health. It's proposed that glucosamine sulfate may aid in cartilage and joint health by exerting specific pharmacologic effects, such as decreasing the expression of genes induced by pro-inflammatory cytokines like interleukin 1 in chondrocytes. This action helps in managing symptoms and possibly slowing disease progression (Noack et al., 1994), (Hoffer et al., 2001), (Clegg et al., 2006).

Pharmacokinetics and Bioequivalence

Anti-Inflammatory Effects

Glucosamine sulfate has shown potential in exhibiting anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β in activated macrophages. This suggests its potential as an anti-inflammatory supplement, which can be significant for conditions where inflammation plays a key role (Kim et al., 2011).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDHILKWIRSIHB-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucosamine 6-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glucosamine 6-sulfate

CAS RN

91674-26-9
Record name Glucosamine 6-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091674269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosamine 6-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
828
Citations
M Foot, M Mulholland - Journal of Pharmaceutical and Biomedical Analysis, 2005 - Elsevier
… The spectrums of glucosamine 6 sulfate and glucosamine hydrochloride are similar to that … The S double bond O band in glucosamine 6 sulfate was seen at around 1230 cm −1 . …
Number of citations: 83 www.sciencedirect.com
N Di Ferrante, LC Ginsberg, PV Donnelly… - Science, 1978 - science.org
… has provided evidence for the existence of two different hexosamine-6-sulfate sulfatases, specific respectively for N-acetylgalactosamine-6-sulfate and N-acetylglucosamine-6-sulfate. …
Number of citations: 90 www.science.org
L Barnes, B Schindler, AR Allouche, D Simon… - Physical Chemistry …, 2015 - pubs.rsc.org
… The performance of our hybrid method is emphasized in the first section for the case of glucosamine 6-sulfate, for which we show that the issue of the miscalculated vibrational pattern …
Number of citations: 40 pubs.rsc.org
R Basner, H Kresse, K Von Figura - Journal of Biological Chemistry, 1979 - ASBMB
… that contain an internal iduronide P-sulfate residue, it was unlikely that either sulfamidase or iduronide sulfatase activities interfered with the N-acetylglucosamine 6-sulfate sulfatase …
Number of citations: 62 www.jbc.org
R Matalon, R Wappner, M Deanching… - Annals of Clinical & …, 1982 - Assoc Clin Scientists
… The lack of ability to hydrolyze sulfate from N-acetylglucosamine-6-sulfate prepared from … A situation analogous to aL-iduronidase may exist with N-acetylglucosamine-6-sulfate sulfatase…
Number of citations: 9 www.annclinlabsci.org
W FUCHS, M BECK, H KRESSE - European journal of …, 1985 - Wiley Online Library
… Upon intravenous injection into rats of [35S]sulfatelabeled proteokeratan sulfate up to 25% of the radioactivity excreted with the urine were identified as N-acetylglucosamine 6-sulfate. …
Number of citations: 21 febs.onlinelibrary.wiley.com
S Shaunak, S Thomas, E Gianasi, A Godwin… - Nature …, 2004 - nature.com
… glucosamine and dendrimer glucosamine 6-sulfate) was used … 4.4 ppm for dendrimer glucosamine 6-sulfate), we deduced … of glucosamine and glucosamine 6-sulfate on the dendrimer …
Number of citations: 382 www.nature.com
R Xing, S Liu, L Wang, S Cai, H Yu, J Feng… - Chinese Journal of …, 2009 - Springer
Glucosamine sulfate was prepared from glucosamine hydrochloride that was produced by acidic hydrolysis of chitin by ion-exchange method. Optical rotation and elemental analysis …
Number of citations: 22 link.springer.com
M Schelwies, D Brinson, S Otsuki, YH Hong… - …, 2010 - Wiley Online Library
… -O-sulfate groups within highly sulfated HS domains, with a particular preference for the trisulfated disaccharide unit of iduronic acid 2-sulfate linked to N-sulfated glucosamine 6-sulfate (…
LC Rovati, F Girolami… - Therapeutic Advances in …, 2012 - journals.sagepub.com
… Sulfate conjugation leads, for example, to glucosamine-6-sulfate (MW = 228.21), which is present in nature but has never been used as a pharmacologic agent. Thus, glucosamine is …
Number of citations: 98 journals.sagepub.com

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